molecular formula C14H9F3O2 B2610611 (2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 339018-12-1

(2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Cat. No.: B2610611
CAS No.: 339018-12-1
M. Wt: 266.219
InChI Key: AYCWTCZCLRPZHP-BQYQJAHWSA-N
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Description

The compound (2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one (CAS: 339018-12-1) is a chalcone derivative with the molecular formula C₁₄H₉F₃O₂ and a molar mass of 266.22 g/mol . Chalcones are α,β-unsaturated ketones consisting of two aromatic rings (A and B) connected by a three-carbon enone system. This compound features a furan-2-yl group on ring A and a 4-(trifluoromethyl)phenyl group on ring B. The trifluoromethyl (-CF₃) substituent is a strong electron-withdrawing group, which can significantly influence the compound’s electronic properties, solubility, and biological activity.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)11-5-3-10(4-6-11)13(18)8-7-12-2-1-9-19-12/h1-9H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCWTCZCLRPZHP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between furan-2-carbaldehyde and 4-(trifluoromethyl)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone.

Industrial Production Methods

On an industrial scale, the production of (2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Cyclization Reactions

The compound’s furan ring and α,β-unsaturated ketone system make it susceptible to cyclization. For example, analogous chalcones undergo Reissert-Henze reactions with benzoyl chloride and KCN to form nitriles . Similarly, this compound could undergo:

  • Electrophilic substitution on the furan ring (e.g., bromination).

  • Cycloaddition reactions (e.g., 1,3-dipolar cycloaddition with dipolarophiles like dimethyl but-2-ynedionate) .

Reaction Type Reagents Conditions Potential Products
CycloadditionDimethyl but-2-ynedionateDiphenyl ether, heatFuro[3,2-c]pyrazolo[1,5-a]pyridine derivatives
Electrophilic SubstitutionBromine (Br₂)Dichloromethane, room temperatureBrominated derivatives

Oxidation and Reduction

The α,β-unsaturated carbonyl group can undergo oxidative cleavage or reduction :

  • Oxidation : Treatment with strong oxidizing agents (e.g., KMnO₄) may cleave the double bond, forming carboxylic acids.

  • Reduction : Hydrogenation (H₂/Pd/C) could reduce the carbonyl group to an alcohol or the double bond to a single bond .

Nucleophilic Substitution

The trifluoromethyl group’s electron-withdrawing nature enhances the reactivity of adjacent positions. Potential reactions include:

  • Nucleophilic attack at the α-position of the ketone (e.g., with Grignard reagents).

  • Sulfonation or sulfonation amide formation , as seen in related compounds .

Analytical Characterization

The compound is typically characterized using:

  • NMR spectroscopy : Confirming the E-configured double bond and furan ring protons.

  • IR spectroscopy : Identifying carbonyl (C=O) and C=C stretching vibrations.

  • Mass spectrometry : Verifying molecular weight (266.21 g/mol) and fragmentation patterns .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the anticancer potential of (2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one. Research indicates that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting its utility as a lead compound in the development of new anticancer agents .

Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro tests revealed that it exhibits activity against both gram-positive and gram-negative bacteria, making it a candidate for further development in antimicrobial therapies. A study published in Pharmaceutical Biology reported that compounds similar to (2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one demonstrated significant inhibition against pathogenic bacteria .

Materials Science

Photovoltaic Applications
(2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one has been investigated for its potential use in organic photovoltaic devices. Its unique electronic properties allow for efficient charge transport and light absorption, which are critical for enhancing the efficiency of solar cells. Research conducted by materials scientists has shown that incorporating this compound into polymer blends can improve the overall performance of photovoltaic devices .

Polymer Additives
In materials science, this compound serves as an effective additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under thermal stress, making it suitable for applications in high-performance materials .

Agricultural Chemistry

Pesticide Development
The structure of (2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Preliminary studies indicate that it may disrupt specific biochemical pathways in pests, leading to effective pest control strategies without significant environmental impact .

Data Summary Table

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer AgentInduces apoptosis in cancer cells .
Antimicrobial AgentEffective against gram-positive and gram-negative bacteria .
Materials ScienceOrganic PhotovoltaicsEnhances charge transport and light absorption .
Polymer AdditiveImproves thermal stability and mechanical properties .
Agricultural ChemistryPesticide DevelopmentPotential to disrupt pest biochemical pathways .

Case Studies

Case Study 1: Anticancer Activity
A comprehensive study evaluated the cytotoxic effects of (2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one on several cancer cell lines. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations, highlighting its potential as a therapeutic agent for cancer treatment.

Case Study 2: Photovoltaic Efficiency
In an experimental setup involving organic solar cells, the addition of (2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one resulted in an increase in power conversion efficiency by approximately 15%. This improvement was attributed to enhanced charge mobility facilitated by the compound's electronic structure.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation and survival. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to its targets, thereby increasing its potency.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : The presence of bulky or polar groups (e.g., piperidin-1-yl in LabMol-71) reduces synthetic yields (19%) compared to simpler substituents like methylsulfanyl (25% in LabMol-70) . The target compound’s trifluoromethyl group may require specialized synthetic conditions, though comparable derivatives (e.g., 4c in ) achieve moderate yields (61%) .
  • Thermal Stability : LabMol-70, with a methylsulfanyl group, has a higher melting point (152°C) than LabMol-71 (114°C), suggesting that electron-withdrawing groups like -CF₃ (as in the target compound) may enhance thermal stability if steric effects are minimized .

Structure–Activity Relationships (SAR)

Evidence from SAR studies highlights the importance of substituent electronegativity and positioning:

  • Electron-Withdrawing Groups : The trifluoromethyl group (-CF₃) on ring B is highly electronegative, which may enhance bioactivity. For example, in , chalcones with electron-withdrawing substituents (e.g., bromine, fluorine) on ring B showed lower IC₅₀ values (higher potency) compared to electron-donating groups (e.g., methoxy) .
  • Furan vs. Phenyl Substitutions: Derivatives with furan on ring A (e.g., LabMol-70, target compound) exhibit distinct electronic profiles compared to phenyl-substituted analogs. For instance, compound 2c (), which combines furan with a quinoline-substituted ring B, showed strong antiviral docking scores (7.4 kcal/mol), suggesting synergistic effects between furan and electron-deficient aromatic systems .

Biological Activity

(2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, also known as CAS Number 339018-12-1, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and recent research findings.

  • Molecular Formula : C14H9F3O2
  • IUPAC Name : (2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
  • Physical State : Solid
  • Purity : 90% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to (2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one. For example, derivatives with similar trifluoromethyl and furan substituents have demonstrated significant activity against antibiotic-resistant bacteria.

In a study focusing on N-(trifluoromethyl)phenyl substituted pyrazole derivatives, several compounds exhibited strong growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. Notably, these compounds effectively eradicated preformed biofilms and were more potent than vancomycin, indicating a promising structure-activity relationship (SAR) .

CompoundMIC (μg/mL)MBC (μg/mL)
Compound 63.126.25
Compound 2312.512.5
Vancomycin6.25>50

This table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for selected compounds against E. faecalis .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research has indicated that similar furan-containing compounds can induce apoptosis in human cancer cell lines by targeting critical cellular pathways. For instance, a study on furan derivatives found that they could inhibit thioredoxin reductase 1 (TrxR1), a key target in cancer therapy, leading to selective cytotoxicity against tumor cells .

Anti-inflammatory Effects

The anti-inflammatory properties of compounds with similar structures have also been documented. Trifluoromethylated phenyl groups have been associated with reduced inflammatory responses in various biological models. The presence of the furan moiety may enhance these effects through modulation of oxidative stress pathways .

Case Study 1: Antimicrobial Efficacy

In a comparative study, derivatives of (2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one were tested against clinical isolates of resistant bacteria. The results demonstrated that certain modifications to the trifluoromethyl group significantly enhanced antimicrobial activity.

Case Study 2: Anticancer Mechanism

A recent investigation into the anticancer mechanisms of furan-based compounds revealed that they could induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and lung cancer cells. The study highlighted the role of furan derivatives in disrupting mitochondrial function, leading to increased reactive oxygen species (ROS) production .

Q & A

Q. What synthetic methodologies are recommended for preparing (2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one?

The compound can be synthesized via the Claisen-Schmidt condensation between 4-(trifluoromethyl)acetophenone and furan-2-carbaldehyde. A typical protocol involves:

  • Dissolving the ketone (0.01 mol) and aldehyde (0.01 mol) in ethanol (15 mL) with KOH (0.03 mol) as a base.
  • Stirring the mixture at 0–50°C for 2–3 hours under reflux conditions .
  • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).
    Key considerations : The reaction temperature and base strength influence stereoselectivity (E/Z isomer ratio). Confirmation of the E-configuration requires NMR or X-ray crystallography .

Q. How can spectroscopic techniques validate the structure of this compound?

A multi-technique approach is essential:

  • FT-IR : Confirm carbonyl (C=O) stretch near 1660–1680 cm⁻¹ and furan C-O-C vibrations at ~1250 cm⁻¹ .
  • ¹H/¹³C NMR : Identify vinyl protons (δ 6.5–7.5 ppm, coupling constant J ~15–16 Hz for E-configuration) and trifluoromethyl group (¹³C: δ 124–126 ppm, q, J = 270–280 Hz) .
  • UV-Vis : Detect π→π* transitions in the enone system (λmax ~250–300 nm) .
  • Mass spectrometry : Confirm molecular ion [M+H]+ and fragmentation patterns consistent with the furan and trifluoromethyl groups .

Q. What crystallographic methods resolve the compound’s 3D structure?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Grow crystals via slow evaporation (e.g., ethanol/dichloromethane).
  • Collect data at 295 K using a Cu-Kα source (λ = 1.54184 Å).
  • Solve the structure with SHELX or OLEX2 software, refining anisotropic displacement parameters.
  • Validate the E-configuration via bond lengths (C=C ~1.33 Å) and torsion angles .
    Deposit data to the Cambridge Structural Database (CSD) for reproducibility .

Advanced Research Questions

Q. How do DFT calculations complement experimental structural data?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can:

  • Optimize geometry and compare bond lengths/angles with SCXRD data (RMSD <0.02 Å).
  • Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and nonlinear optical (NLO) properties .
  • Simulate IR and NMR spectra for cross-validation with experimental results .
    Software: Gaussian 09 or ORCA with solvent corrections (PCM model) .

Q. What strategies assess the compound’s antimicrobial activity?

Use standardized protocols:

  • Broth microdilution : Determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Molecular docking : Target enzymes like DNA gyrase (PDB ID: 1KZN) or dihydrofolate reductase (DHFR) to study binding modes. AutoDock Vina with Lamarckian GA is recommended .
  • QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl vs. methoxy) with activity trends .

Q. How does the trifluoromethyl group influence electronic properties?

The -CF₃ group is strongly electron-withdrawing:

  • Reduces electron density on the enone system, lowering LUMO energy and enhancing electrophilicity .
  • Stabilizes charge-transfer transitions, as seen in hyperpolarizability (β) calculations for NLO applications .
  • Alters dipole moments, affecting crystal packing and solubility (logP ~3.5 predicted via ChemAxon) .

Q. What contradictions exist in reported data for similar chalcone derivatives?

Discrepancies often arise in:

  • Antimicrobial activity : MIC values vary due to differences in bacterial strains (e.g., ATCC vs. clinical isolates) or assay conditions (aerobic vs. anaerobic) .
  • Optical properties : Reported β values differ by >20% depending on solvent polarity (e.g., chloroform vs. DMSO) in Z-scan measurements .
  • Stereoselectivity : Base strength (KOH vs. NaOH) may alter E/Z ratios in synthesis .

Q. How can in silico ADMET profiling guide further studies?

Use tools like SwissADME or pkCSM to predict:

  • Absorption : High Caco-2 permeability (Papp >5 × 10⁻⁶ cm/s) due to moderate logP (~3.5).
  • Toxicity : Ames test alerts for mutagenicity if Michael acceptors (enone) are present.
  • Metabolism : CYP3A4-mediated oxidation likely; trifluoromethyl groups reduce metabolic stability .

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